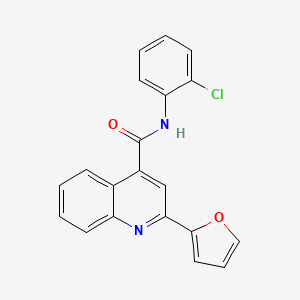

![molecular formula C20H26N2O5S B5603996 N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves complex reactions, often leading to the discovery of potent cell cycle inhibitors with significant antitumor activities. Such compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have shown promising results in clinical trials due to their ability to disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines (Owa et al., 2002). These studies provide a foundation for understanding the synthesis pathways that could be applied to N1-(3-hydroxypropyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-(2-phenylethyl)glycinamide.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, particularly those with antitumor activities, is crucial for their biological function. High-density oligonucleotide microarray analysis has been used to characterize these compounds, revealing essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002). Understanding the molecular structure of N1-(3-hydroxypropyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-(2-phenylethyl)glycinamide can similarly inform its potential biological targets and mechanisms of action.

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, contributing to their broad spectrum of biological activities. The synthesis and reactions of similar compounds provide insights into the potential reactivity and applications of N1-(3-hydroxypropyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-(2-phenylethyl)glycinamide. For example, the generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride demonstrates the reactivity of sulfonamide compounds in forming glycosides (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility and phase behavior, can significantly affect their application and effectiveness. Studies on zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s have shown that the spacer group separating the cationic and anionic moieties can modulate solubility in water and aqueous salt solutions, indicating the importance of molecular design in determining physical properties (Hildebrand et al., 2016).

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-27-18-8-10-19(11-9-18)28(25,26)22(16-20(24)21-13-5-15-23)14-12-17-6-3-2-4-7-17/h2-4,6-11,23H,5,12-16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRXHZUHKBTUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)

![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)

![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)

![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)